molecular formula C17H15NO4 B475990 2-(3-Acetylanilino)-2-oxoethyl benzoate CAS No. 389835-69-2

2-(3-Acetylanilino)-2-oxoethyl benzoate

Cat. No.: B475990
CAS No.: 389835-69-2
M. Wt: 297.3g/mol
InChI Key: QBSZENBPFLVDCC-UHFFFAOYSA-N
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Description

2-(3-Acetylanilino)-2-oxoethyl benzoate is a benzoate ester derivative featuring an acetylanilino substituent at the 3-position of the aniline ring. The compound’s structure comprises a central 2-oxoethyl group bridging a benzoate ester and a 3-acetylanilino moiety.

Key structural attributes include:

  • Benzoate ester group: Enhances lipophilicity, influencing solubility and membrane permeability.
  • 3-Acetylanilino substituent: Introduces hydrogen-bonding capabilities via the acetyl carbonyl and anilino NH groups.
  • 2-Oxoethyl linker: Provides conformational flexibility, enabling intermolecular interactions such as hydrogen bonding or π-π stacking.

Crystallographic studies of analogous compounds (e.g., 2-oxo-2-phenylethyl benzoate) reveal dimeric structures stabilized by weak C–H···O hydrogen bonds, suggesting similar packing behavior for this compound .

Properties

CAS No.

389835-69-2

Molecular Formula

C17H15NO4

Molecular Weight

297.3g/mol

IUPAC Name

[2-(3-acetylanilino)-2-oxoethyl] benzoate

InChI

InChI=1S/C17H15NO4/c1-12(19)14-8-5-9-15(10-14)18-16(20)11-22-17(21)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,20)

InChI Key

QBSZENBPFLVDCC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes structural analogs and their key attributes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
2-(3-Acetylanilino)-2-oxoethyl benzoate C₁₇H₁₅NO₅ 313.31 3-Acetylanilino, benzoate ester
[2-(2-Acetylanilino)-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate C₂₂H₂₅N₃O₅ 411.45 2-Acetylanilino, carbamoylamino methyl group
2-Oxo-2-phenylethyl benzoate C₁₅H₁₂O₄ 256.26 Phenyl group at 2-oxoethyl position
3-{[2-(3-Acetylanilino)-2-oxoethyl]sulfanyl}-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide C₂₃H₁₈FN₅O₃S 463.49 Triazolo-pyridine, fluorophenyl group
Denatonium benzoate C₂₈H₃₄N₂O₃ 446.58 Diethylazanium, benzyl group

Key Observations :

  • Substituent Effects: The position of the acetylanilino group (2- vs. 3-) influences steric and electronic properties. For example, the 3-acetylanilino derivative (313.31 g/mol) is lighter than its 2-substituted analog (411.45 g/mol), which includes additional carbamoylamino functionality .
  • Hydrogen-Bonding Patterns: Compounds like 2-oxo-2-phenylethyl benzoate form dimeric structures via C10–H10A···O4 interactions, a motif likely shared by this compound due to its analogous carbonyl groups .

Hydrogen-Bonding and Crystallography

  • Dimeric Packing : Analogous compounds form R₂²(10) hydrogen-bonded dimers, as seen in 2-oxo-2-phenylethyl benzoate. This motif enhances thermal stability and influences solubility .

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